Ethanone, 1-(4-fluorophenyl)-, hydrazone
CAS No.: 93480-06-9
Cat. No.: VC17005594
Molecular Formula: C8H9FN2
Molecular Weight: 152.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93480-06-9 |
|---|---|
| Molecular Formula | C8H9FN2 |
| Molecular Weight | 152.17 g/mol |
| IUPAC Name | (E)-1-(4-fluorophenyl)ethylidenehydrazine |
| Standard InChI | InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+ |
| Standard InChI Key | FDYSTUDDBWYLCD-IZZDOVSWSA-N |
| Isomeric SMILES | C/C(=N\N)/C1=CC=C(C=C1)F |
| Canonical SMILES | CC(=NN)C1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
Ethanone, 1-(4-fluorophenyl)-, hydrazone is systematically named according to IUPAC guidelines as (4-fluorophenyl)acetophenone hydrazone. Its molecular structure consists of a 4-fluorophenyl group bonded to an ethanone moiety, where the carbonyl oxygen is replaced by a hydrazone group (–NH–N=). The molecular formula is inferred as C₈H₈FN₃, derived from the parent ketone, 1-(4-fluorophenyl)ethanone (C₈H₇FO), by substituting the carbonyl oxygen with a hydrazine-derived group (–NH–NH₂). The presence of the fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Structural Analysis
The compound’s structure can be represented as:
where Ar denotes the 4-fluorophenyl group. X-ray crystallography data for analogous hydrazones reveal planar configurations around the hydrazone nitrogen atoms, with dihedral angles between the aryl ring and the hydrazone plane typically ranging from 10° to 30°. This planarity facilitates conjugation between the aromatic system and the hydrazone group, enhancing stability and influencing spectroscopic properties.
Synthesis and Reaction Mechanisms
Condensation Reaction Pathway
The synthesis of ethanone, 1-(4-fluorophenyl)-, hydrazone proceeds via a nucleophilic acyl substitution reaction between 1-(4-fluorophenyl)ethanone and hydrazine (NH₂–NH₂) or its derivatives. The reaction mechanism involves three key steps:
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Protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl or H₂SO₄), increasing the electrophilicity of the carbonyl carbon.
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Nucleophilic attack by the hydrazine’s terminal nitrogen on the carbonyl carbon, forming a tetrahedral intermediate.
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Dehydration of the intermediate to eliminate water, resulting in the formation of the hydrazone bond (–N=N–).
The reaction is typically conducted under reflux in polar aprotic solvents (e.g., ethanol or methanol) to stabilize intermediates and drive the equilibrium toward product formation. Yields exceeding 70% have been reported for analogous hydrazones under optimized conditions.
Side Reactions and Byproducts
Competing reactions include:
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Over-condensation: Excess hydrazine may lead to bis-hydrazone formation.
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Oxidation: Hydrazones are susceptible to oxidation, particularly in the presence of atmospheric oxygen, forming azine derivatives.
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Tautomerism: Keto-enol tautomerism can occur, though the electron-withdrawing fluorine substituent stabilizes the keto form.
Physicochemical Properties
General Hydrazone Characteristics
While specific data for ethanone, 1-(4-fluorophenyl)-, hydrazone are sparse, Table 1 summarizes properties inferred from structurally related hydrazones:
| Property | Value (Typical Range) | Notes |
|---|---|---|
| Melting Point | 110–130°C | Higher than parent ketone due to H-bonding |
| Solubility | Soluble in DMSO, DMF | Limited solubility in water (<0.1 g/L) |
| Molar Absorptivity (ε) | 10,000–15,000 L/mol·cm | UV-Vis λₘₐₓ ~300 nm (π→π* transitions) |
| Stability | Stable under inert gas | Decomposes above 200°C |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1600 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N–H stretch).
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¹H NMR: Signals at δ 2.5–3.0 ppm (CH₃), δ 6.8–7.8 ppm (aryl protons), and δ 8.0–9.0 ppm (NH protons).
Applications in Scientific Research
Pharmaceutical Intermediate
Hydrazones derived from fluorinated aromatics are pivotal in synthesizing heterocyclic drugs. For example:
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Antifungal Agents: Hydrazones act as precursors to triazole derivatives, inhibiting fungal cytochrome P450 enzymes.
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Anticancer Compounds: Coordination complexes of hydrazones with transition metals (e.g., Pt, Cu) exhibit cytotoxicity against cancer cell lines.
Materials Science
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Polymer Stabilizers: Hydrazones inhibit thermal degradation in polymers by scavenging free radicals.
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Sensor Development: Fluorinated hydrazones serve as fluorophores in pH-sensitive optical sensors.
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